![molecular formula C9H13IN2O2 B1405845 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- CAS No. 1350324-19-4](/img/structure/B1405845.png)
1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-
Overview
Description
1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- (hereafter referred to as 1H-Pyrazole) is a heterocyclic organic compound with a five-membered ring structure that contains a nitrogen atom and an iodine atom. The compound has been used in various scientific research applications, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Material Applications
1H-Pyrazole derivatives, including those with iodine substitutions, have been extensively studied for their utility in synthesizing complex organic compounds and materials. The reactivity of the iodo group in such compounds often facilitates cross-coupling reactions, which are pivotal in creating polymers, pharmaceuticals, and advanced materials.
For example, Potapov et al. (2006) investigated the synthesis of monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments. They explored reactions involving iodine to yield 4,4′-diiodo derivatives, which were then used to create oligomeric compounds through polycondensation. Such oligomers have potential applications in materials science, particularly in the development of new polymeric materials with tailored properties (Potapov, Khlebnikov, & Vasilevskii, 2006).
Furthermore, the synthesis and NMR study of N1-substituted 3,5-dimethoxy-4-halogeno-1H-pyrazoles by Holzer and Gruber (1995) highlight the importance of the structural characterization of pyrazole derivatives in understanding their chemical behavior and potential applications in synthesis and material science (Holzer & Gruber, 1995).
Antimicrobial and Biological Studies
In addition to synthetic applications, pyrazole derivatives are also studied for their biological activities. For instance, Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, revealing their interaction behaviors against bacterial targets. Such studies not only help in the development of new antimicrobial agents but also contribute to our understanding of molecular interactions at the biological level (Shubhangi et al., 2019).
Coordination Chemistry
The coordination behavior of pyrazole derivatives with metals has been another area of interest. Hadda et al. (2007) explored the selective coordination of cobalt(II) and copper(II) with armed ligands derived from pyrazole, contributing to the field of coordination chemistry and the development of metal-organic frameworks or catalytic systems (Hadda et al., 2007).
Future Directions
properties
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2)13-6-8(14-9)5-12-4-7(10)3-11-12/h3-4,8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLGFNWNZWTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2C=C(C=N2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-4-iodopyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




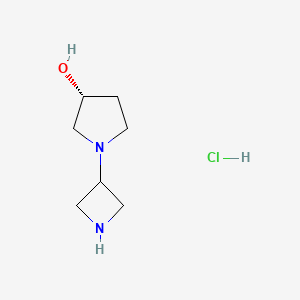

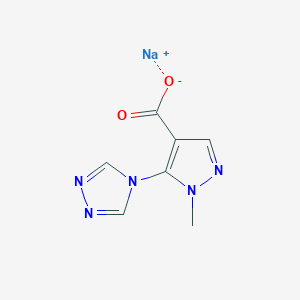
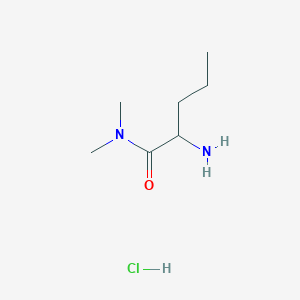
![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)

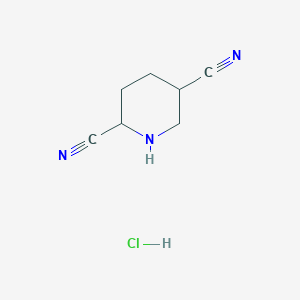
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)

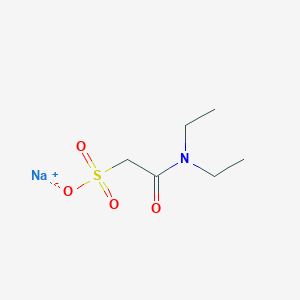
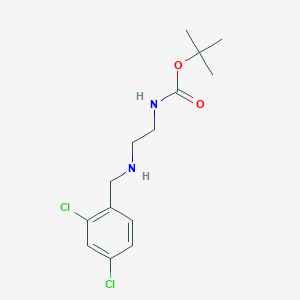
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)